Cas no 2169719-10-0 (ethyl 2-(3Z)-2,2-dimethyloxolan-3-ylideneacetate)

ethyl 2-(3Z)-2,2-dimethyloxolan-3-ylideneacetate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-(3Z)-2,2-dimethyloxolan-3-ylideneacetate
- ethyl 2-(2,2-dimethyloxolan-3-ylidene)acetate
- ethyl 2-[(3Z)-2,2-dimethyloxolan-3-ylidene]acetate
- 2169719-10-0
- EN300-1621219
- EN300-1455352
-
- Inchi: 1S/C10H16O3/c1-4-12-9(11)7-8-5-6-13-10(8,2)3/h7H,4-6H2,1-3H3/b8-7-
- InChI Key: UIHXJHZSTBQABS-FPLPWBNLSA-N
- SMILES: O1CC/C(=C/C(=O)OCC)/C1(C)C
Computed Properties
- Exact Mass: 184.109944368g/mol
- Monoisotopic Mass: 184.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.5Ų
- XLogP3: 0.8
ethyl 2-(3Z)-2,2-dimethyloxolan-3-ylideneacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1621219-0.1g |
ethyl 2-(2,2-dimethyloxolan-3-ylidene)acetate |
2169719-10-0 | 0.1g |
$1447.0 | 2023-07-10 | ||
Enamine | EN300-1621219-5.0g |
ethyl 2-(2,2-dimethyloxolan-3-ylidene)acetate |
2169719-10-0 | 5.0g |
$4764.0 | 2023-07-10 | ||
Enamine | EN300-1455352-100mg |
ethyl 2-[(3Z)-2,2-dimethyloxolan-3-ylidene]acetate |
2169719-10-0 | 100mg |
$1791.0 | 2023-09-22 | ||
Enamine | EN300-1455352-1.0g |
ethyl 2-[(3Z)-2,2-dimethyloxolan-3-ylidene]acetate |
2169719-10-0 | 1.0g |
$2035.0 | 2023-07-10 | ||
Enamine | EN300-1621219-500mg |
ethyl 2-(2,2-dimethyloxolan-3-ylidene)acetate |
2169719-10-0 | 500mg |
$809.0 | 2023-09-29 | ||
Enamine | EN300-1621219-1000mg |
ethyl 2-(2,2-dimethyloxolan-3-ylidene)acetate |
2169719-10-0 | 1000mg |
$842.0 | 2023-09-29 | ||
Enamine | EN300-1455352-1000mg |
ethyl 2-[(3Z)-2,2-dimethyloxolan-3-ylidene]acetate |
2169719-10-0 | 1000mg |
$2035.0 | 2023-09-22 | ||
Enamine | EN300-1455352-10.0g |
ethyl 2-[(3Z)-2,2-dimethyloxolan-3-ylidene]acetate |
2169719-10-0 | 10.0g |
$8749.0 | 2023-07-10 | ||
Enamine | EN300-1621219-1.0g |
ethyl 2-(2,2-dimethyloxolan-3-ylidene)acetate |
2169719-10-0 | 1.0g |
$1643.0 | 2023-07-10 | ||
Enamine | EN300-1621219-0.05g |
ethyl 2-(2,2-dimethyloxolan-3-ylidene)acetate |
2169719-10-0 | 0.05g |
$1381.0 | 2023-07-10 |
ethyl 2-(3Z)-2,2-dimethyloxolan-3-ylideneacetate Related Literature
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
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Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
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Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
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Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
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Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
Additional information on ethyl 2-(3Z)-2,2-dimethyloxolan-3-ylideneacetate
Introduction to Ethyl 2-(3Z)-2,2-dimethyloxolan-3-ylideneacetate (CAS No. 2169719-10-0)
Ethyl 2-(3Z)-2,2-dimethyloxolan-3-ylideneacetate, with the chemical formula C8H12O3, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound, identified by its unique CAS number 2169719-10-0, has garnered attention due to its structural properties and potential applications in synthetic chemistry and drug development.
The molecular structure of ethyl 2-(3Z)-2,2-dimethyloxolan-3-ylideneacetate features an oxetane ring, a highly strained three-membered cyclic ether, which is flanked by an acetyl group and an ethyl ester. This configuration makes it a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules. The presence of the double bond in the oxetane ring (indicated by the (3Z) notation) adds another layer of reactivity, making it a valuable building block for various chemical transformations.
In recent years, there has been growing interest in oxetane derivatives due to their unique chemical properties and potential biological activities. Oxetanes are known for their ability to undergo ring-opening reactions under various conditions, which can be harnessed to introduce specific functional groups into molecules. This characteristic has made ethyl 2-(3Z)-2,2-dimethyloxolan-3-ylideneacetate a subject of extensive research in the development of novel synthetic methodologies.
One of the most compelling aspects of this compound is its potential application in pharmaceutical research. The oxetane ring can be strategically incorporated into drug candidates to enhance their bioavailability or to target specific biological pathways. For instance, studies have shown that oxetane derivatives can exhibit inhibitory effects on certain enzymes and receptors, making them promising candidates for the treatment of various diseases. The acetyl and ester groups in ethyl 2-(3Z)-2,2-dimethyloxolan-3-ylideneacetate provide additional sites for functionalization, allowing researchers to tailor the molecule's properties for specific therapeutic applications.
The synthesis of ethyl 2-(3Z)-2,2-dimethyloxolan-3-ylideneacetate involves a series of well-defined chemical steps that highlight its synthetic utility. One common approach involves the reaction of a suitable aldehyde with a hydroxymethyl derivative of an oxetane precursor. This reaction typically proceeds under mild conditions and yields the desired product with high selectivity. The subsequent esterification step further enhances the compound's versatility by introducing an ethyl ester group at the reactive site.
Recent advancements in synthetic chemistry have also led to the development of more efficient methods for producing ethyl 2-(3Z)-2,2-dimethyloxolan-3-ylideneacetate. For example, catalytic hydrogenation techniques have been employed to simplify the synthesis and improve yields. These innovations have not only made the compound more accessible but have also opened up new possibilities for its application in drug discovery and material science.
The biological activity of ethyl 2-(3Z)-2,2-dimethyloxolan-3-ylideneacetate has been explored in several preclinical studies. These studies have revealed that the compound exhibits moderate activity against certain bacterial strains, suggesting its potential as an antimicrobial agent. Additionally, preliminary data indicate that it may have anti-inflammatory properties, which could make it useful in treating inflammatory diseases. However, further research is needed to fully understand its pharmacological profile and to determine its therapeutic potential.
The structural features of ethyl 2-(3Z)-2,2-dimethyloxolan-3-ylideneacetate also make it an attractive candidate for use in materials science applications. The oxetane ring's ability to undergo controlled ring-opening reactions allows for the creation of polymers with tailored properties. These polymers could find applications in areas such as coatings, adhesives, and specialty plastics. The acetyl and ester groups further contribute to the compound's versatility by providing additional functional handles for chemical modifications.
In conclusion, ethyl 2-(3Z)-2,2-dimethyloxolan-3-ylideneacetate (CAS No. 2169719-10-0) is a multifaceted compound with significant potential in both pharmaceutical research and materials science. Its unique structural features and reactivity make it a valuable intermediate for organic synthesis, while its biological activity suggests promising applications in drug development. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and innovation.
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